N-(4-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-methyl group, a 7-(4-methylphenyl) substituent, and a 4-oxo moiety on the pyrimidine ring. The sulfanyl acetamide side chain is linked to a 4-cyanophenyl group, introducing a strong electron-withdrawing cyano substituent. This structural framework is associated with diverse biological activities, including kinase inhibition and antimicrobial properties, as seen in related analogs .
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-14-3-7-16(8-4-14)18-12-30-21-20(18)26-23(27(2)22(21)29)31-13-19(28)25-17-9-5-15(11-24)6-10-17/h3-10,12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXGNQJSZZBARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C23H18N4O2S2
Molecular Weight: 446.55 g/mol
IUPAC Name: this compound
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, particularly in oncology and inflammation.
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures often exhibit antitumor , anti-inflammatory , and antimicrobial activities. The biological mechanisms can be attributed to their ability to interact with various cellular pathways:
- Inhibition of Kinase Activity: Many thieno[3,2-d]pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer progression.
- Modulation of Signaling Pathways: The compound may affect pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell proliferation and survival.
- Induction of Apoptosis: Evidence suggests that this class of compounds can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Screening : A study conducted on a library of compounds identified this compound as a promising candidate against multicellular spheroids representing tumor microenvironments. This study highlighted its potential in overcoming drug resistance commonly seen in solid tumors .
- Mechanistic Insights : In vitro assays demonstrated that the compound significantly inhibited the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis. The study also revealed that it downregulated key survival proteins associated with cancer cell proliferation .
- Synergistic Effects : When tested in combination with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting a synergistic effect that could be leveraged for improved treatment regimens .
Scientific Research Applications
Pharmacological Studies
N-(4-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is being investigated for its potential as a therapeutic agent. Its structural features indicate possible activity against various diseases:
- Anticancer Activity : Initial studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines due to its ability to inhibit specific cellular pathways involved in tumor growth.
Proteomics Research
The compound is utilized in proteomics for its biochemical properties. It can serve as a probe to study protein interactions and functions:
- Biochemical Assays : The compound's ability to bind to specific proteins makes it a valuable tool for elucidating protein functions and interactions within cellular systems .
Material Science
Due to its unique chemical structure, this compound has potential applications in the development of new materials:
- Organic Electronics : The compound's electronic properties may allow it to be incorporated into organic semiconductor devices, enhancing their performance.
Case Study 1: Anticancer Properties
A recent study explored the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls. This suggests that the compound could be further developed into a novel anticancer drug.
Case Study 2: Proteomic Profiling
In a proteomics study, researchers utilized this compound to identify target proteins involved in metabolic pathways. The findings revealed several key interactions that could lead to new insights into metabolic regulation and potential therapeutic targets for metabolic disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogs share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents, influencing electronic, steric, and pharmacological profiles:
Key Observations :
- Steric Effects : The 7-(4-methylphenyl) group in the target compound introduces bulkiness, which may reduce solubility compared to smaller substituents (e.g., 4-Cl in ).
Physicochemical Properties
- Melting Points : Analogs with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit higher melting points (>250°C) due to stronger intermolecular interactions, suggesting the target compound may follow this trend .
- Solubility: The 4-cyanophenyl group may reduce aqueous solubility compared to sulfamoyl () or methoxy () analogs, necessitating formulation adjustments .
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
Aminothiophene intermediates undergo cyclization with carbonyl reactants like formamide or formic acid. For example, heating 2-amino-3-cyanothiophene derivatives with formamide at 150°C yields unsubstituted thieno[3,2-d]pyrimidin-4-ones (e.g., 6 , Scheme 4 in). Substituted variants are accessible by modifying the aminothiophene starting material. For instance, introducing methyl or aryl groups at position 3 or 7 requires pre-functionalized aminothiophenes.
Key Reaction Conditions :
Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction enables one-pot synthesis of 2-aminothiophenes via cyclocondensation of ketones, activated nitriles, and sulfur. For example, cyclohexanone reacts with cyanoacetamide and sulfur in DMF/morpholine to yield 2-aminothiophenes (e.g., IV , Scheme 1 in). These intermediates are subsequently cyclized with aldehydes under acidic conditions to form thieno[3,2-d]pyrimidin-4-ones.
Key Reaction Conditions :
-
Catalyst : Morpholine in DMF
Chlorination at Position 2
The 2-position is activated for nucleophilic substitution via chlorination. Treatment of thieno[3,2-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃) under reflux converts the 4-oxo group to 4-chloro and introduces a chloride at position 2.
Key Reaction Conditions :
-
Reagent : POCl₃ (18.9 equivalents)
Nucleophilic Substitution with Sulfanyl Acetamide
The 2-chloro intermediate undergoes nucleophilic substitution with a thiol-containing acetamide derivative. For the target compound, 2-mercapto-N-(4-cyanophenyl)acetamide displaces chloride under basic conditions.
Example Protocol :
-
Synthesis of 2-Mercapto-N-(4-cyanophenyl)acetamide : React 2-chloroacetamide with 4-cyanothiophenol in the presence of triethylamine (TEA).
-
Substitution Reaction : Heat 2-chlorothieno[3,2-d]pyrimidine with the thiol acetamide in ethanol/isopropanol (1:1) at 80°C.
Key Reaction Conditions :
-
Solvent : Ethanol/isopropanol mixture
-
Base : Triethylamine (TEA)
Final Characterization and Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) and characterized by:
Data Tables
Table 1. Key Synthetic Steps and Conditions
Q & A
Q. What are the key steps in synthesizing the compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Core Formation : Constructing the thieno[3,2-d]pyrimidin-4-one core via cyclization reactions, often using thiourea derivatives and α-haloketones under reflux conditions (e.g., ethanol, 80–100°C) .
- Sulfanyl Group Introduction : Reacting the core with mercaptoacetic acid derivatives in the presence of bases like triethylamine to form the sulfanyl linkage .
- Acetamide Coupling : Introducing the N-(4-cyanophenyl)acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DMF) .
Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. toluene), and catalyst selection (e.g., palladium for cross-coupling) are critical. TLC and HPLC are used to monitor purity and yield at each step .
Q. Which spectroscopic methods confirm the structural integrity of the compound?
- NMR Spectroscopy : H and C NMR verify substituent positions, such as the methyl groups on the phenyl ring (δ 2.3–2.5 ppm for CH) and the cyanophenyl moiety (δ 7.6–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 500–550 range) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and dihedral distortions in the thienopyrimidine core (e.g., C–S bond lengths ~1.75 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from variations in substituents or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substituent changes. For example, replacing the 4-methylphenyl group with a fluorophenyl group (as in ) may alter kinase inhibition potency due to electronic effects .
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., ATP concentration in kinase assays) to minimize protocol-driven discrepancies.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or VEGFR, correlating with experimental IC values .
Q. What strategies are employed to design derivatives with enhanced pharmacokinetic properties?
- Bioisosteric Replacement : Substitute the cyanophenyl group with a trifluoromethyl group to improve metabolic stability while retaining electron-withdrawing effects .
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -COOH) on the acetamide chain or use prodrug formulations (e.g., ester prodrugs hydrolyzed in vivo) .
- Pharmacophore Refinement : Analyze crystal structures (e.g., ) to identify key interactions (e.g., hydrogen bonds with pyrimidine N1), guiding modifications to improve target engagement .
Q. How is the compound’s stability evaluated under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Thienopyrimidine cores are often stable at neutral pH but degrade under strong acidic/basic conditions .
- Plasma Stability : Assess metabolic resistance by incubating with human plasma (37°C, 1–24 hours). Sulfanyl linkages may undergo glutathione-mediated cleavage, requiring stabilization via methyl substitution on adjacent groups .
- Light/Thermal Stability : Accelerated stability studies (40°C/75% RH) identify degradation products, with LC-MS/MS characterizing oxidative byproducts (e.g., sulfoxide formation) .
Methodological Considerations
Q. What experimental designs are used to assess in vivo efficacy?
- Xenograft Models : Administer the compound (e.g., 10–50 mg/kg, oral) in murine models with human tumor xenografts. Monitor tumor volume and biomarkers (e.g., VEGF levels via ELISA) .
- Pharmacokinetic Profiling : Measure plasma concentration-time curves to calculate AUC, t, and bioavailability. Microsomal stability assays (e.g., liver microsomes) predict hepatic clearance .
- Toxicity Screening : Acute toxicity studies (OECD 423) assess maximum tolerated dose (MTD), while histopathology evaluates organ-specific effects .
Q. How are computational tools applied to study mechanism of action?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., EGFR) for 100+ ns to analyze conformational stability and binding free energies (MM-PBSA) .
- QSAR Modeling : Build regression models correlating substituent descriptors (e.g., logP, molar refractivity) with activity data to prioritize synthetic targets .
- ADMET Prediction : Software like SwissADME forecasts absorption (%HIA) and CYP450 inhibition risks, guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
